2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 5-propyl-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced derivatives.
Scientific Research Applications
2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and anticonvulsant.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, the thiadiazole moiety is known to inhibit enzymes such as cholinesterase and to modulate the activity of GABA receptors in the brain. This modulation can prevent neurons from firing excessively, which is beneficial in treating conditions like epilepsy .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
2-Chloropyridine-3-carboxamide: Contains the pyridine ring but lacks the thiadiazole moiety.
5-Propyl-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring with a propyl group but lacks the pyridine moiety.
Uniqueness
2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and development .
Properties
IUPAC Name |
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-2-4-8-15-16-11(18-8)14-10(17)7-5-3-6-13-9(7)12/h3,5-6H,2,4H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVJQRSZRORQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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